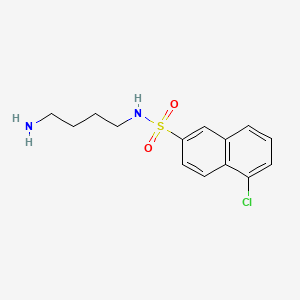

1,3-Bis(4-carboxyfenoxi)propano

Descripción general

Descripción

1,3-Bis(4-carboxyphenoxy)propane is a chemical compound involved in various chemical reactions and has been studied in the context of molecular structures, chemical properties, and synthesis processes. It plays a crucial role in the formation of complex molecules and polymers, demonstrating a wide range of applications.

Synthesis Analysis

- The synthesis of compounds involving 1,3-bis derivatives has been explored in several studies. For example, Faghihi, Shabanian, and Valikhani (2011) described the synthesis of 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane as part of the production of novel poly(amide-imide)s (Faghihi, Shabanian, & Valikhani, 2011).

- Another study by Yashiro, Saithou, Kameyama, and Nishikubo (2003) discussed the synthesis of reactive polycarbonates using 2,2′-bis[(4-chloroformyl)oxyphenyl]propane, which relates to the 1,3-bis family (Yashiro, Saithou, Kameyama, & Nishikubo, 2003).

Molecular Structure Analysis

- The molecular structure of compounds related to 1,3-bis derivatives has been analyzed in various studies. Ohishi et al. (1986) investigated the molecular structures of cobalt(III)–dioxygen complexes containing 1,3-bis(dimethylphosphino)propane (Ohishi et al., 1986).

- Tewari et al. (2011) studied the importance of weak interactions in developing 1,3-bis polymorphs, highlighting the significance of molecular structure in chemical properties (Tewari, Singh, Dubey, Puerta, Valerga, & Verma, 2011).

Chemical Reactions and Properties

- Research has focused on the chemical reactions involving 1,3-bis derivatives. For instance, Loy et al. (1996) examined intramolecular condensation reactions of α,ω-Bis(triethoxysilyl)alkanes, including 1,3-bis(triethoxysilyl)-propane, under acidic sol-gel polymerization conditions (Loy, Carpenter, Myers, Assink, Small, Greaves, & Shea, 1996).

Physical Properties Analysis

- The physical properties of related 1,3-bis compounds, such as thermal stability and solubility, have been explored. For example, Yamuna, Sarath, Kubandiran, Umadevi, and Chakkaravarthi (2016) discussed the synthesis and thermal studies of 1,3-bis(4-pyridyl)propane bridged dicobaloximes (Yamuna, Sarath, Kubandiran, Umadevi, & Chakkaravarthi, 2016).

Chemical Properties Analysis

- The chemical properties of 1,3-bis derivatives have been analyzed in various contexts. Covaci et al. (2003) synthesized and examined the properties of 1,3-bis(2,4,6-trinitrophenylaminooxy)propane and its congeners, exploring their hydrophobic characteristics and behavior towards oxidizers (Covaci, Ioniță, Cǎproiu, Socoteanu, Constantinescu, & Balaban, 2003).

Aplicaciones Científicas De Investigación

Bloque de construcción para polianhídridos

1,3-Bis(4-carboxyfenoxi)propano es un bloque de construcción para polianhídridos {svg_1} {svg_2}. Los polianhídridos son una clase de polímeros bioerodibles que se han estudiado ampliamente por su potencial en la administración controlada de fármacos {svg_3} {svg_4}.

Aplicaciones de administración de fármacos

Este compuesto se ha utilizado como transportadores biodegradables para aplicaciones de administración de fármacos {svg_5} {svg_6}. La importancia de this compound radica en su capacidad de incorporarse a polímeros conocidos como polianhídridos.

Sistemas de liberación controlada

Los polianhídridos se degradan con el tiempo mediante hidrólisis (el agua rompe los enlaces químicos), liberando el fármaco encapsulado de forma controlada. Esta propiedad hace que this compound sea valioso para el desarrollo de sistemas de administración de fármacos de liberación lenta.

Investigación relacionada con implantes

This compound se puede utilizar para la investigación relacionada con implantes {svg_7}. La naturaleza biodegradable de este compuesto lo hace adecuado para su uso en implantes diseñados para degradarse con el tiempo {svg_8}.

Estudio de los efectos del peso molecular del polímero

This compound se ha utilizado en el estudio de los efectos del peso molecular del polímero en la erosión de matrices de copolímero de polianhídrido {svg_9}. Esta investigación es importante para comprender cómo se pueden manipular las propiedades del polímero para controlar la velocidad de liberación del fármaco {svg_10}.

Monómero para polianhídridos aromáticos

This compound es una de las materias primas monoméricas para los polianhídridos aromáticos {svg_11}. Estos polímeros se han estudiado por su potencial en diversas aplicaciones, incluida la administración de fármacos {svg_12}.

Mecanismo De Acción

Target of Action

1,3-Bis(4-carboxyphenoxy)propane, also known as BCP, is primarily used as a monomer in the synthesis of polyanhydrides . Polyanhydrides are a class of bioerodible polymers that have found significant use in drug delivery applications . The primary target of BCP is therefore the formation of these polymers, which can encapsulate various drugs for controlled release.

Mode of Action

BCP interacts with other monomers to form polyanhydrides through a polymerization process . The carboxyphenoxy groups in BCP allow it to form anhydride bonds with other similar monomers, creating a polymer chain. This chain can encapsulate drugs, and the degradation of the polymer over time allows for the controlled release of these drugs.

Biochemical Pathways

The primary biochemical pathway affected by BCP is the degradation of the polyanhydride polymer. This degradation occurs through hydrolysis, where water molecules break the anhydride bonds in the polymer . This process releases the encapsulated drug in a controlled manner, allowing it to exert its therapeutic effect .

Pharmacokinetics

The pharmacokinetics of BCP are largely determined by the properties of the polyanhydride polymer and the encapsulated drug. The rate of polymer degradation and drug release can be influenced by factors such as the polymer’s molecular weight and the pH of the environment . The bioavailability of the drug is therefore controlled by the rate of polymer degradation .

Result of Action

The result of BCP’s action is the formation of a biodegradable polymer that can deliver drugs in a controlled manner . This can improve the efficacy of the drug by maintaining therapeutic levels over a prolonged period and reducing side effects associated with high peak concentrations.

Action Environment

The action of BCP and the resulting polyanhydride polymer can be influenced by various environmental factors. For example, the rate of polymer degradation and drug release can be affected by the pH of the environment . Additionally, factors such as temperature and the presence of enzymes can also influence the stability and efficacy of the polymer.

Safety and Hazards

Propiedades

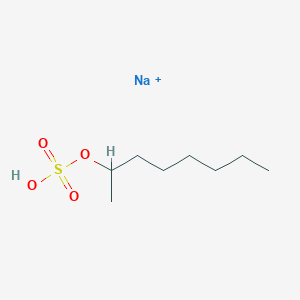

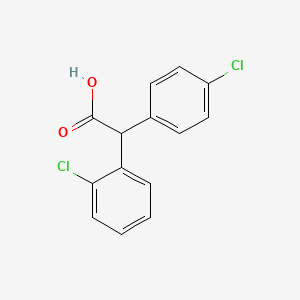

IUPAC Name |

4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBISQLWPGDULSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90409-77-1 | |

| Record name | Poly[bis(p-carboxyphenoxy)propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8046585 | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3753-81-9 | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(p-carboxyphenoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC ACID, 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XMW35DTHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-Bis(4-carboxyphenoxy)propane contribute to the structural diversity of coordination polymers?

A1: 1,3-Bis(4-carboxyphenoxy)propane (H2bcp) plays a crucial role as a building block in constructing coordination polymers (CPs) with fascinating structural features. [] Its flexible nature, attributed to the propane spacer between the two phenyl rings, allows it to adopt various conformations when coordinating with metal ions. This flexibility, combined with the presence of two carboxylate groups capable of bridging metal centers, facilitates the formation of diverse network structures. For instance, in the presence of NiII ions and 1,4-bis(1-imidazol-yl)-2,5-dimethyl benzene (bimb), H2bcp forms a CP with an intriguing 2D + 2D → 3D inclined polyrotaxane topology. [] This example highlights the significant role of H2bcp in dictating the final architecture of CPs, showcasing its potential in developing materials with tailored properties.

Q2: Can the synthesized coordination polymer incorporating 1,3-Bis(4-carboxyphenoxy)propane act as a catalyst?

A2: Yes, the coordination polymer [Ni(bcp)(bimb)]·H2O]n (1) synthesized using 1,3-Bis(4-carboxyphenoxy)propane exhibits promising catalytic activity. [] It demonstrates high efficiency in catalyzing the reaction between carbon dioxide (CO2) and epoxides. This finding suggests that incorporating H2bcp into CPs can impart catalytic properties, opening avenues for developing new heterogeneous catalysts. Further research can explore the impact of different metal centers and reaction conditions on the catalytic performance of similar H2bcp-based CPs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.